Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride
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Overview
Description
Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidinyl group, a piperidinyl group, and a carbamimidothioic acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinyl and piperidinyl intermediates, followed by their coupling with carbamimidothioic acid. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate esterification and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamimidothioic acid derivatives: Compounds with similar functional groups and chemical properties.
Pyrrolidinyl and piperidinyl esters: Other esters containing pyrrolidinyl and piperidinyl groups.
Uniqueness
Carbamimidothioic acid, 1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117039-07-3 |
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Molecular Formula |
C13H26Cl2N4OS |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl] carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C13H24N4OS.2ClH/c14-13(15)19-11(9-16-6-2-1-3-7-16)10-17-8-4-5-12(17)18;;/h11H,1-10H2,(H3,14,15);2*1H |
InChI Key |
SZSUCZXKVXSNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC(=N)N.Cl.Cl |
Origin of Product |
United States |
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